molecular formula C14H19N3O4 B13397438 Ac-Leu-pNA

Ac-Leu-pNA

Cat. No.: B13397438
M. Wt: 293.32 g/mol
InChI Key: SLJKQHDBYBGOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-leucine-p-nitroanilide (Ac-Leu-pNA) is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly aminopeptidases. The compound consists of an acetylated leucine residue linked to a p-nitroaniline group, which serves as a chromogenic indicator. Upon enzymatic cleavage, the p-nitroaniline is released, producing a measurable color change that can be quantified spectrophotometrically.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Leu-pNA typically involves the following steps:

    Protection of the Amino Group: The amino group of leucine is protected using an acetyl group to prevent unwanted side reactions.

    Coupling Reaction: The protected leucine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

    Deprotection: The acetyl group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of protected leucine and p-nitroaniline are synthesized and stored.

    Automated Coupling: Automated systems are used to couple the protected leucine with p-nitroaniline efficiently.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ac-Leu-pNA primarily undergoes enzymatic hydrolysis, where the peptide bond between leucine and p-nitroaniline is cleaved by aminopeptidases. This reaction releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Enzymes: Aminopeptidases such as leucine aminopeptidase.

    Buffers: Phosphate-buffered saline (PBS) at pH 7.4.

    Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm.

Scientific Research Applications

Ac-Leu-pNA is widely used in various scientific research applications:

    Biochemistry: It is used to study the activity and kinetics of aminopeptidases and other proteolytic enzymes.

    Medicine: this compound assays are employed in diagnostic tests to measure enzyme activity in biological samples, aiding in the diagnosis of diseases related to enzyme dysfunction.

    Pharmaceutical Research: The compound is used in drug discovery to screen for inhibitors of aminopeptidases, which could serve as potential therapeutic agents.

    Industrial Applications: this compound is used in quality control processes to ensure the activity of proteolytic enzymes in various industrial products.

Mechanism of Action

The mechanism of action of Ac-Leu-pNA involves its hydrolysis by aminopeptidases. The enzyme binds to the substrate and cleaves the peptide bond between leucine and p-nitroaniline. This reaction releases p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm. The rate of hydrolysis provides insights into the enzyme’s activity and kinetics.

Comparison with Similar Compounds

Similar Compounds

    Acetyl-lysine-p-nitroanilide (Ac-Lys-pNA): Similar to Ac-Leu-pNA but with a lysine residue instead of leucine.

    Acetyl-arginine-p-nitroanilide (Ac-Arg-pNA): Contains an arginine residue and is used to study arginine-specific aminopeptidases.

    Acetyl-methionine-p-nitroanilide (Ac-Met-pNA): Contains a methionine residue and is used for methionine-specific aminopeptidase assays.

Uniqueness

This compound is unique due to its specificity for leucine aminopeptidases, making it a valuable tool for studying these enzymes. Its chromogenic properties allow for easy and accurate measurement of enzyme activity, making it a preferred substrate in various biochemical assays.

Properties

IUPAC Name

2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKQHDBYBGOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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